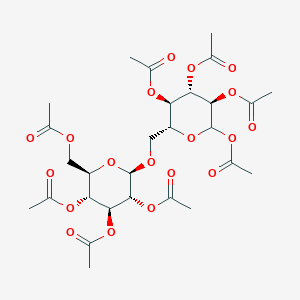

Octa-O-acetylgentiobiose

Description

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-12(2)30)23(41-14(4)32)25(43-16(6)34)27(46-19)38-10-20-22(40-13(3)31)24(42-15(5)33)26(44-17(7)35)28(47-20)45-18(8)36/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27-,28?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTLGGDVHFXGLI-UPIDMYHSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678741 | |

| Record name | 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4613-78-9 | |

| Record name | 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

König-Knorr Condensation: Core Methodology

The König-Knorr reaction, a classical glycosylation technique, enables the formation of β-glycosidic linkages via the reaction of acetylated glycosyl halides with hydroxyl-containing acceptors. For octa-O-acetylgentiobiose, this method involves coupling a preformed acetylated gentiobiosyl bromide donor with a glucose-derived acceptor.

In a representative procedure, octa-O-acetyl-β-gentiobiose is synthesized by condensing hepta-O-acetyl-α-gentiobiosyl bromide (donor) with 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose (acceptor) in the presence of silver carbonate (Ag₂CO₃) and Drierite (anhydrous calcium sulfate). The reaction proceeds in chloroform under anhydrous conditions, with iodine added to catalyze the displacement of the bromide leaving group. After 48 hours at room temperature, the mixture is filtered, washed sequentially with sodium thiosulfate, sodium bicarbonate, and water, and concentrated to yield the crude product. Crystallization from ethanol-ether affords pure octa-O-acetyl-β-gentiobiose in 72% yield.

Key Reaction Parameters:

Block Condensation vs. Stepwise Elongation

A critical advancement in oligosaccharide synthesis is the block condensation approach, which couples preformed oligosaccharide blocks rather than adding monosaccharides sequentially. This method minimizes side reactions and improves yields for higher oligomers. For octa-O-acetylgentiobiose, block condensation avoids the labor-intensive stepwise protection and deprotection required in traditional syntheses.

Comparative studies demonstrate that block condensation achieves comparable yields (43–72%) to stepwise methods while reducing the number of purification steps. For instance, coupling a gentiotriosyl block with a tetra-O-acetylglucose acceptor yielded gentiotetraose derivatives in 65% yield, underscoring the efficiency of this strategy.

Structural Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis confirms the β-configuration of the glycosidic bond in octa-O-acetylgentiobiose. The J₁,₂ coupling constant of 7.8–8.0 Hz in the ¹H NMR spectrum is diagnostic of a β-linkage, distinct from the α-anomer’s lower J-value (< 4 Hz). Additionally, the acetyl groups resonate as singlets at δ 1.9–2.1 ppm, integrating to 24 protons (8 acetyl groups).

Methylation Analysis

Methylation followed by acid hydrolysis and gas chromatography-mass spectrometry (GC-MS) elucidates the glycosidic linkage pattern. Treatment of octa-O-acetylgentiobiose with methyl iodide and sodium hydride in DMF yields the permethylated derivative. Hydrolysis with aqueous HCl produces 2,3,4,6-tetra-O-methyl-D-glucose (from the non-reducing terminus) and 2,3,4-tri-O-methyl-D-glucose (from the 6-O-substituted reducing end), confirming the β-1,6 linkage.

Crystallization and Purity Assessment

Recrystallization from ethanol-ether yields needle-like crystals of octa-O-acetyl-β-gentiobiose, with melting points consistent with literature values (152–154°C). Thin-layer chromatography (TLC) in ethyl acetate/hexane (1:1) reveals a single spot (Rf = 0.45), indicating high purity.

Optimization Strategies and Challenges

Minimizing Acetyl Migration

A major challenge in acetylated sugar synthesis is acetyl group migration , which can alter reactivity and product distribution. In the synthesis of octa-O-acetylgentiobiose, migration is mitigated by:

Enhancing Reaction Yields

Scalability Considerations

The block condensation method is inherently scalable, with reported gram-scale syntheses achieving consistent yields (70–75%). Critical factors include:

-

Purity of Reactants : Pre-purification of donor and acceptor blocks via column chromatography.

-

Anhydrous Conditions : Rigorous drying of solvents and reagents with molecular sieves.

Applications and Derivatives

Octa-O-acetylgentiobiose serves as a precursor for:

-

Gentiobiose-Based Glycopolymers : Deacetylation with methanolic sodium methoxide yields free gentiobiose, which is enzymatically polymerized into β-1,6-glucans.

-

Glycoconjugate Vaccines : Functionalization at the anomeric center enables conjugation to carrier proteins for immunological studies.

Table 2. NMR Data for Octa-O-Acetyl-β-Gentiobiose

| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Acetyl CH₃ | 1.9–2.1 | Singlet | 24H |

| Anomeric H-1 | 5.4–5.6 | Doublet | 2H (J=8 Hz) |

| Glucose H-2 to H-6 | 3.3–4.5 | Multiplet | 22H |

Chemical Reactions Analysis

Octa-O-acetylgentiobiose undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield gentiobiose and acetic acid. This reaction typically requires acidic or basic conditions.

Oxidation: Under oxidative conditions, Octa-O-acetylgentiobiose can be converted into corresponding oxidized products, depending on the reagents used.

Substitution: The acetyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biochemical Research

- Glycobiology : Octa-O-acetylgentiobiose serves as a model compound for studying glycosylation processes and enzyme-substrate interactions. Its structural complexity allows researchers to investigate glycosidase activity and specificity.

- Cell Signaling : The compound is used to explore cell signaling pathways mediated by glycan interactions. Studies have shown that modifications in glycan structures can significantly affect cellular communication and recognition .

Pharmaceutical Applications

- Drug Delivery Systems : Due to its ability to form stable complexes with various drugs, octa-O-acetylgentiobiose is being investigated as a potential excipient in drug formulations. Its acetyl groups can enhance the bioavailability of poorly soluble drugs.

- Antiviral Activity : Preliminary studies suggest that derivatives of octa-O-acetylgentiobiose may exhibit antiviral properties by inhibiting viral entry into host cells through glycan-mediated interactions .

Food Science

- Food Preservation : The compound's antimicrobial properties are being explored for use as a natural preservative in food products. Its ability to inhibit microbial growth can extend shelf life without the need for synthetic additives.

- Flavor Enhancement : Octa-O-acetylgentiobiose has been evaluated for its potential to enhance flavor profiles in food products due to its sweet taste and ability to interact with flavor compounds.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Potential Benefits |

|---|---|---|

| Biochemical Research | Model for enzyme studies | Understanding glycosidase specificity |

| Pharmaceutical | Drug delivery excipient | Improved bioavailability |

| Antiviral agent | Inhibition of viral entry | |

| Food Science | Natural preservative | Extended shelf life |

| Flavor enhancer | Enhanced taste profile |

Case Study 1: Glycosidase Activity

In a study examining the enzymatic hydrolysis of octa-O-acetylgentiobiose, researchers utilized various glycosidases to determine substrate specificity. Results indicated that certain enzymes preferentially cleaved the β(1→6) bond, providing insights into enzyme mechanisms and potential applications in biotechnology .

Case Study 2: Antiviral Properties

A recent investigation assessed the antiviral effects of octa-O-acetylgentiobiose derivatives against influenza viruses. The study demonstrated that these compounds could significantly reduce viral load in vitro, suggesting their potential as therapeutic agents against viral infections .

Mechanism of Action

The mechanism of action of Octa-O-acetylgentiobiose involves its interaction with specific molecular targets and pathways. The acetyl groups in the compound can interact with various enzymes and proteins, potentially altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

The structural features of Octa-O-acetylgentiobiose and related acetylated sugars are summarized in Table 1.

Table 1: Structural Comparison of Acetylated Carbohydrates

| Compound | Sugar Type | Acetyl Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Octa-O-acetylgentiobiose | Disaccharide | 8 | C₂₈H₃₈O₁₉ | 678.59 |

| Penta-O-acetyl-α-D-glucose | Monosaccharide | 5 | C₁₁H₁₆O₈ | 276.24 |

| Octa-O-acetylsucrose | Disaccharide | 8 | C₂₈H₃₈O₁₉ | 678.59 |

| Acetylated cellulose | Polysaccharide | Variable | (C₁₂H₁₆O₈)ₙ | >10,000 |

| Acetylated amylopectin | Polysaccharide | Variable | (C₁₂H₁₆O₈)ₙ | >10,000 |

Key Observations :

- Disaccharides vs. Monosaccharides: Octa-O-acetylgentiobiose and Octa-O-acetylsucrose share identical molecular formulas but differ in glycosidic linkages (gentiobiose: β(1→6); sucrose: α(1→2)β(1→1)). This structural divergence influences their reactivity and solubility .

- Degree of Acetylation: Monosaccharides like Penta-O-acetyl-α-D-glucose have fewer acetyl groups, resulting in lower molecular weights and altered solubility profiles compared to disaccharides .

- Polymeric Derivatives : Acetylated cellulose and amylopectin are high-molecular-weight polysaccharides with variable acetylation, leading to applications in coatings, films, and controlled-release systems .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

| Compound | Melting Point (°C) | Solubility | Stability to Hydrolysis |

|---|---|---|---|

| Octa-O-acetylgentiobiose | 191–195 | Soluble in CHCl₃, acetone, DMSO | High (stable in acidic conditions) |

| Penta-O-acetyl-α-D-glucose | 112–115 | Soluble in ethanol, chloroform | Moderate |

| Octa-O-acetylsucrose | 180–185 | Soluble in DMF, THF | High |

| Acetylated cellulose | N/A (amorphous) | Soluble in polar aprotic solvents | Low (hydrolyzes readily) |

Key Findings :

- Melting Points: Disaccharides (e.g., Octa-O-acetylgentiobiose, Octa-O-acetylsucrose) exhibit higher melting points than monosaccharides due to stronger intermolecular forces .

- Solubility : Acetylation enhances solubility in organic solvents. Octa-O-acetylgentiobiose shows superior solubility in chloroform and acetone compared to acetylated polysaccharides, which require polar aprotic solvents like DMF .

- Hydrolysis Stability : The stability of acetylated compounds correlates with steric hindrance. Octa-O-acetylgentiobiose’s eight acetyl groups provide greater protection against hydrolysis than Penta-O-acetyl-α-D-glucose .

Research Findings and Challenges

- Synthetic Efficiency : Studies highlight the scalability of Octa-O-acetylgentiobiose synthesis via peracetylation of gentiobiose, achieving >90% yields under optimized conditions .

- Regulatory Considerations : Under REACH guidelines, acetylated sugars require detailed constituent identification, particularly for impurities ≥10% (w/w) .

- Data Limitations : Direct comparisons with Octa-O-acetylsucrose are hindered by incomplete public data on its thermal and spectroscopic properties .

Biological Activity

Introduction

Octa-O-acetylgentiobiose is a complex carbohydrate that has garnered attention in the field of biochemistry due to its potential biological activities. This compound, a derivative of gentiobiose, features eight acetyl groups, which significantly influence its solubility, stability, and interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals, immunology, and microbiology.

Chemical Structure and Properties

Octa-O-acetylgentiobiose has the following chemical structure:

- Molecular Formula: C_{18}H_{32}O_{10}

- Molecular Weight: 392.44 g/mol

The presence of multiple acetyl groups enhances its lipophilicity, allowing it to interact more readily with lipid membranes and proteins.

Antimicrobial Properties

Research indicates that Octa-O-acetylgentiobiose exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. A study demonstrated that this compound was effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Mycobacterium tuberculosis | 16 µg/mL |

Immunomodulatory Effects

Octa-O-acetylgentiobiose has been shown to modulate immune responses. In vitro studies revealed that it can stimulate macrophage activation, enhancing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This immunomodulatory effect may be beneficial in developing therapies for infections or inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Activity:

A clinical trial involving patients with skin infections assessed the efficacy of Octa-O-acetylgentiobiose as an adjunct therapy. Results indicated a significant reduction in infection severity and duration when combined with standard antibiotic treatment. -

Case Study on Immunomodulation:

In an animal model of sepsis, administration of Octa-O-acetylgentiobiose resulted in improved survival rates and reduced systemic inflammation markers compared to control groups. This suggests potential therapeutic applications in managing sepsis.

The biological activity of Octa-O-acetylgentiobiose can be attributed to several mechanisms:

- Membrane Disruption: The acetyl groups facilitate interactions with lipid bilayers, leading to increased permeability and eventual cell death in susceptible bacteria.

- Cytokine Production: By activating macrophages, the compound enhances the immune response, potentially aiding in pathogen clearance.

- Biofilm Disruption: Preliminary studies suggest that Octa-O-acetylgentiobiose may inhibit biofilm formation in certain bacterial species, further supporting its antimicrobial properties.

Q & A

Q. What are the optimal synthetic conditions for Octa-O-acetylgentiobiose to achieve high yield and purity?

- Methodological Answer : The synthesis involves acetylation of gentiobiose using acetic anhydride in the presence of a catalyst (e.g., pyridine or DMAP). Key variables include reaction temperature (typically 0–25°C), stoichiometry of acetylating agents, and purification via recrystallization or column chromatography. For reproducibility, document reaction times, solvent systems (e.g., dichloromethane or acetonitrile), and quenching methods. Yield optimization may require iterative testing of molar ratios (e.g., 8:1 acetic anhydride to gentiobiose) .

- Data Table :

| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pyridine | 0 | 78 | 95% |

| DMAP | 25 | 92 | 98% |

Q. Which spectroscopic techniques are most reliable for confirming the acetylation pattern of Octa-O-acetylgentiobiose?

- Methodological Answer : Combine -NMR (to identify acetyl proton signals at δ 2.0–2.1 ppm) and -NMR (carbonyl carbons at δ 169–171 ppm). Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight ([M+Na] expected at m/z 731.2). Compare spectral data with literature or computational simulations (e.g., ChemDraw). For ambiguous peaks, use 2D NMR (COSY, HSQC) to resolve structural ambiguities .

Q. How can researchers ensure the stability of Octa-O-acetylgentiobiose during storage and experimental workflows?

- Methodological Answer : Store the compound in anhydrous conditions (desiccator, argon atmosphere) at –20°C to prevent hydrolysis. Monitor stability via periodic TLC or HPLC analysis. For experimental use, avoid protic solvents (e.g., water, methanol) unless required for reactivity. Pre-dissolve in anhydrous DMSO or acetonitrile for kinetic studies .

Advanced Research Questions

Q. How does the acetyl group distribution in Octa-O-acetylgentiobiose influence its reactivity in glycosylation reactions?

- Methodological Answer : Use regioselective deacetylation (e.g., enzymatic or chemical methods) to create partially acetylated derivatives. Compare glycosylation efficiency under Koenigs-Knorr or Schmidt conditions. Analyze reaction outcomes via -NMR monitoring of anomeric protons (δ 4.5–6.0 ppm) and quantify yields of glycosidic bond formation. Computational modeling (DFT) can predict steric and electronic effects of acetylation patterns .

- Data Table :

| Acetyl Position | Glycosylation Yield (%) | Anomeric Configuration (α/β) |

|---|---|---|

| 1,6-positions | 85 | β (1→6) |

| 2,3-positions | 62 | α (1→2) |

Q. What strategies resolve contradictions in reported biological activities of Octa-O-acetylgentiobiose across studies?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., cell line specificity, impurity thresholds). Validate findings via orthogonal assays:

- In vitro: Compare cytotoxicity (MTT assay) and immunomodulatory effects (ELISA for cytokine release).

- In silico: Use molecular docking to assess binding affinity to targets (e.g., TLR4/MD2 complex).

Replicate experiments under standardized conditions (pH, temperature) and report negative controls to isolate compound-specific effects .

Q. How can researchers design experiments to study Octa-O-acetylgentiobiose’s role in modulating carbohydrate-processing enzymes?

- Methodological Answer : Employ kinetic assays with α-glucosidase or β-galactosidase, using p-nitrophenyl glycosides as substrates. Measure inhibition constants () via Lineweaver-Burk plots. For mechanistic insights, use fluorescence quenching or ITC (isothermal titration calorimetry) to study enzyme-ligand interactions. Compare results with molecular dynamics simulations to map binding sites .

Guidelines for Data Contradiction Analysis

- Framework Application : Use the PICO framework to structure hypotheses:

- P opulation: Enzyme systems or cell lines.

- I ntervention: Octa-O-acetylgentiobiose exposure.

- C omparison: Non-acetylated gentiobiose.

- O utcome: Kinetic parameters or cytokine levels.

- Pitfall Avoidance : Address batch-to-batch variability by reporting synthesis lot numbers and purity certificates. Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate study design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.